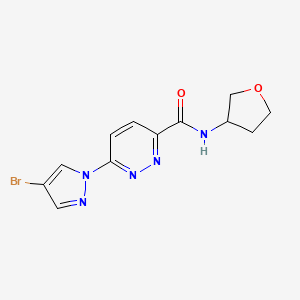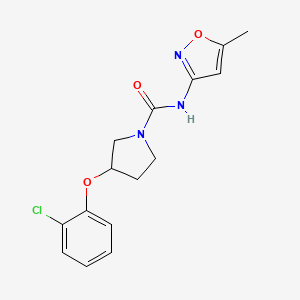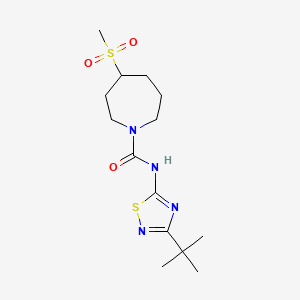![molecular formula C15H22F2N4O2 B7050464 (3,3-difluorocyclohexyl)-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methanone](/img/structure/B7050464.png)
(3,3-difluorocyclohexyl)-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-difluorocyclohexyl)-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methanone is a complex organic compound that features a cyclohexyl ring substituted with two fluorine atoms, a triazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-difluorocyclohexyl)-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine ring: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the difluorocyclohexyl group: This can be done through a Friedel-Crafts acylation reaction, where the difluorocyclohexyl group is introduced to the triazole-morpholine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3,3-difluorocyclohexyl)-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, where nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
(3,3-difluorocyclohexyl)-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3,3-difluorocyclohexyl)-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- (3,3-difluorocyclohexyl)-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methanone
- (3,3-difluorocyclohexyl)-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidin-4-yl]methanone
Uniqueness
(3,3-difluorocyclohexyl)-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methanone is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the difluorocyclohexyl group enhances its stability and reactivity, while the triazole and morpholine rings contribute to its potential bioactivity.
Properties
IUPAC Name |
(3,3-difluorocyclohexyl)-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N4O2/c1-2-12-18-13(20-19-12)11-9-21(6-7-23-11)14(22)10-4-3-5-15(16,17)8-10/h10-11H,2-9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNIGGYMTQWUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CN(CCO2)C(=O)C3CCCC(C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile](/img/structure/B7050391.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7050397.png)
![2-Butan-2-yloxy-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7050402.png)

![4-Methyl-2-[(4-methylsulfonylazepan-1-yl)methyl]-1,3-thiazole](/img/structure/B7050419.png)
![2-Fluoro-3-[(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7050431.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7050438.png)
![3-(5-Chloro-3-methyl-1,2-oxazol-4-yl)-1-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7050442.png)

![7-fluoro-N-[4-fluoro-3-[(2-phenylacetyl)amino]phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7050453.png)
![N-[4-(furan-2-carbonylamino)phenyl]-1-(2-methylcyclopropanecarbonyl)piperidine-2-carboxamide](/img/structure/B7050467.png)

![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7050492.png)
![1-(2-chloro-4-fluorophenyl)-N-methyl-N-[(1-methylimidazol-2-yl)methyl]methanamine](/img/structure/B7050500.png)
